Thiamine(1+) aldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

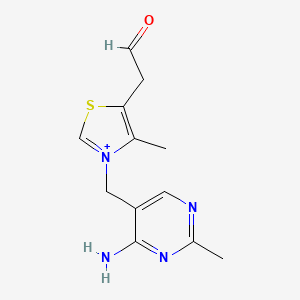

Thiamine(1+) aldehyde is a heteroarenecarbaldehyde and a thiamine.

Análisis De Reacciones Químicas

Role in Biochemical Transformations

Thiamine diphosphate (ThDP), a derivative of thiamine, is a cofactor for many biochemical transformations across different organisms . ThDP assists in forming and breaking bonds between carbon and other elements, including sulfur, oxygen, hydrogen, nitrogen, and even other carbon atoms. ThDP-dependent enzymes have garnered interest as tools for biotransformation .

Thiamine's Impact on Mitochondrial Respiration

Research indicates that thiamine and its derivatives, excluding thiamine diphosphate (TDP), can negatively affect mitochondrial respiration . Specifically, thiamine derivatives with an aldehyde group in their structure may inhibit liver mitochondria respiration .

Thiamine as a Nucleophile

Thiamine can enable a benzaldehyde molecule to act as a nucleophile, attacking a second benzaldehyde molecule in a nucleophilic carbonyl addition reaction. Thiamine acts as an electron sink, which accepts electron density, allowing for the formation of a carbonyl anion .

Thiamine in Catalysis

Vitamin B1 can be employed as an N-heterocyclic carbene ligand for synthesizing a water-soluble monodentate NHC–gold(I) complex, which acts as a catalyst in an aldehyde–alkyne–amine coupling reaction in open air or water .

Stability and Degradation

Free thiamine is stable at acidic pH but decomposes under ultraviolet light, gamma irradiation, and heat . It is also sensitive to sulfites, especially at high pH, which can cleave the thiamine molecule into pyrimidine and thiazole moieties, rendering it inactive . Chlorine in cooking water and the presence of copper ions can also accelerate thiamine decomposition .

Propiedades

Fórmula molecular |

C12H15N4OS+ |

|---|---|

Peso molecular |

263.34 g/mol |

Nombre IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetaldehyde |

InChI |

InChI=1S/C12H15N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)/q+1 |

Clave InChI |

YLTKXCQXTWMOIT-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |

SMILES canónico |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.